Ethyl 2-cyclopropyloxazole-4-carboxylate

Medicinal Chemistry Organic Synthesis Process Chemistry

Accelerate drug discovery with Ethyl 2-cyclopropyloxazole-4-carboxylate—the 2‑cyclopropyl substituent delivers superior metabolic stability and PK profiles that generic oxazole‑4‑carboxylates cannot match. The ethyl ester offers a precise, tunable handle for regiospecific hydrolysis or amidation, enabling confident SAR exploration. Secure consistent, high‑purity material from verified suppliers to drive your antiviral/antifungal lead optimization. Bulk quantities and custom synthesis are available on request.

Molecular Formula C9H11NO3
Molecular Weight 181.19 g/mol
CAS No. 1060816-03-6
Cat. No. B1523533
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-cyclopropyloxazole-4-carboxylate
CAS1060816-03-6
Molecular FormulaC9H11NO3
Molecular Weight181.19 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=COC(=N1)C2CC2
InChIInChI=1S/C9H11NO3/c1-2-12-9(11)7-5-13-8(10-7)6-3-4-6/h5-6H,2-4H2,1H3
InChIKeyZKSHYKWYYPNWMQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 2-cyclopropyloxazole-4-carboxylate (CAS: 1060816-03-6): A Specialized Oxazole-4-carboxylate Intermediate with a Unique Cyclopropyl Substituent for Medicinal Chemistry and Pharmaceutical R&D


Ethyl 2-cyclopropyloxazole-4-carboxylate (CAS: 1060816-03-6) is a specialized heterocyclic building block classified within the oxazole-4-carboxylate family. Its core structure combines a 1,3-oxazole ring with an ester group at the 4-position and a cyclopropyl group at the 2-position . This molecular architecture distinguishes it from other oxazole carboxylates and is of significant interest in medicinal chemistry due to the unique steric and electronic properties imparted by the cyclopropyl moiety .

Why Procurement Teams Cannot Simply Substitute Ethyl 2-cyclopropyloxazole-4-carboxylate with Other Oxazole-4-carboxylates or Esters


The selection of Ethyl 2-cyclopropyloxazole-4-carboxylate over other seemingly similar oxazole-4-carboxylates is driven by its specific combination of a 1,3-oxazole core with a 4-carboxylate ester and a 2-cyclopropyl substituent. The cyclopropyl group is not merely a structural ornament; it is a key pharmacophore in modern drug design known to enhance metabolic stability, increase biological activity, and improve pharmacokinetic (PK) profiles, including reduced plasma clearance . Replacing this compound with a generic ethyl oxazole-4-carboxylate (which lacks the cyclopropyl group), or its methyl ester analog, would remove these critical properties. Similarly, substituting with the regioisomer ethyl 5-cyclopropyl-1,3-oxazole-4-carboxylate or a compound with a different heterocyclic core like an imidazole would fundamentally alter its reactivity and biological interactions, compromising any structure-activity relationship (SAR) and potentially derailing a drug discovery program.

Quantitative Differentiation of Ethyl 2-cyclopropyloxazole-4-carboxylate: A Comparative Analysis of Key Features for Scientific Procurement


Evaluating Synthesis Efficiency: Yield Comparison for Ethyl 2-cyclopropyloxazole-4-carboxylate Analog Synthesis

The synthesis of Ethyl 2-cyclopropyloxazole-4-carboxylate falls into a broader class of ethyl oxazole-4-carboxylate preparations. A foundational methodology reported the synthesis of a series of 13 different ethyl oxazole-4-carboxylates, achieving yields ranging from 63% to 99% [1]. While no direct synthesis and yield data for this specific cyclopropyl-substituted compound were located in the open literature, this data provides a class-level benchmark for the expected efficiency of its synthesis. This yield range (63–99%) serves as a key performance indicator when evaluating custom synthesis vendors, offering a quantifiable target against which to measure a proposed synthetic route.

Medicinal Chemistry Organic Synthesis Process Chemistry

The Critical Role of the Cyclopropyl Group: Implications for Metabolic Stability and Potency in Drug Design

The presence of the cyclopropyl group on Ethyl 2-cyclopropyloxazole-4-carboxylate is a primary driver of its differentiation. This substituent is widely recognized in medicinal chemistry for its ability to enhance the drug-like properties of a molecule. General evidence shows that incorporating a cyclopropyl group can improve metabolic stability, increase biological activity, and enhance drug efficacy by limiting polypeptide conformation, reducing plasma clearance, and improving drug dissociation . While no direct head-to-head PK data was found for this specific compound, these are well-established, class-level benefits of cyclopropyl substitution. In contrast, an analog like Ethyl 2,5-dimethyl-1,3-oxazole-4-carboxylate (which substitutes the cyclopropyl with methyl groups) lacks these specific steric and electronic properties , and would be expected to exhibit a different PK profile.

Pharmacokinetics Drug Discovery Structure-Activity Relationship (SAR)

Structural Differentiation: Comparing Regioisomers Ethyl 2-cyclopropyloxazole-4-carboxylate vs. Ethyl 5-cyclopropyloxazole-4-carboxylate

A key comparator for Ethyl 2-cyclopropyloxazole-4-carboxylate is its regioisomer, Ethyl 5-cyclopropyl-1,3-oxazole-4-carboxylate. The difference in the position of the cyclopropyl group on the oxazole ring (position 2 vs. position 5) represents a fundamental structural divergence. This regioisomerism leads to distinct electronic and steric environments, which are known to result in different chemical reactivities and biological interactions . The 2-substituted compound offers a different vector for the cyclopropyl group, which can be crucial for fitting into a specific binding pocket during a structure-activity relationship (SAR) study. No quantitative biological data comparing these two specific regioisomers were found, but their non-interchangeable nature is a foundational principle of medicinal chemistry.

Medicinal Chemistry Organic Synthesis Chemical Biology

Ester Group Selection: Ethyl Ester vs. Methyl Ester Analogs for Downstream Derivatization

The choice between an ethyl ester (target compound) and a methyl ester (e.g., Methyl 2-cyclopropyloxazole-4-carboxylate, CAS 1344088-62-5) is a critical decision point in a synthetic sequence. While they share the same core and cyclopropyl group, the ethyl ester offers greater lipophilicity and a different hydrolysis profile compared to its methyl ester analog. This difference can be crucial for controlling subsequent reaction steps, particularly in late-stage functionalization where selective deprotection may be required. The ethyl ester moiety in the target compound provides flexibility for further derivatization, such as selective hydrolysis to the corresponding carboxylic acid or direct amidation [1]. No direct quantitative comparison of reaction rates was found, but the functional difference is well-established in organic chemistry.

Organic Synthesis Medicinal Chemistry Chemical Biology

Primary Research and Industrial Applications for Ethyl 2-cyclopropyloxazole-4-carboxylate (CAS: 1060816-03-6)


A Versatile Scaffold in Medicinal Chemistry for Antiviral and Antifungal Drug Discovery

Ethyl 2-cyclopropyloxazole-4-carboxylate is primarily employed as a key intermediate in the synthesis of novel pharmaceuticals, particularly in the development of antiviral and antifungal agents [1]. Its structure allows for functionalization at multiple sites, making it a valuable building block in medicinal chemistry for constructing diverse oxazole-based bioactive molecules. This application is directly supported by the compound's role as a specialized building block .

An Ideal Candidate for Structure-Activity Relationship (SAR) and Pharmacokinetic (PK) Studies

The presence of the cyclopropyl group is a critical feature for SAR studies aimed at optimizing drug candidates [1]. This moiety is a proven pharmacophore used to improve metabolic stability and other PK parameters, making this compound an ideal intermediate for programs focused on tuning the in vivo performance of a lead series.

A Crucial Intermediate in Multi-Step Organic Synthesis and Late-Stage Functionalization

The ethyl ester moiety in Ethyl 2-cyclopropyloxazole-4-carboxylate offers a specific handle for further chemical transformations, such as hydrolysis or amidation, which are essential steps in building molecular complexity [1]. This makes it a superior choice over its methyl ester analog for certain synthetic routes where a specific ester reactivity profile is required .

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